molecular formula C16H26N2O3 B2406016 Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate CAS No. 2377066-61-8

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate

Cat. No.: B2406016
CAS No.: 2377066-61-8
M. Wt: 294.395
InChI Key: ZIYIBCVAUBVNRI-UHFFFAOYSA-N
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Description

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate is an organic compound notable for its unique structure and properties. The compound combines various functional groups, such as tert-butyl ester, dimethylamino, and oxo groups, in a hexahydroisoindole framework. This intricate configuration grants it distinct chemical behavior, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis involving several reactions. The starting materials typically include a substituted isoindole and tert-butyl ester. The process may involve:

  • Formation of the isoindole core via cyclization reactions.

  • Introduction of the dimethylamino group through amination reactions, often using dimethylamine under suitable conditions.

  • Incorporation of the tert-butyl ester group through esterification reactions, utilizing tert-butyl alcohol and an appropriate acid catalyst. Reaction conditions vary based on the specific reagents and desired yield, but typically require precise control of temperature, pressure, and reaction time.

Industrial Production Methods

For industrial-scale production, optimization of the synthetic route is crucial. Methods such as continuous flow synthesis or catalytic processes may be employed to enhance efficiency and scalability. The use of high-throughput screening for catalyst optimization and automated process control systems ensures consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of various oxidative derivatives.

  • Reduction: : Reduction reactions can occur at the oxo group, converting it into an alcohol.

  • Substitution: : The compound can participate in substitution reactions, where functional groups are replaced or modified.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions. Reducing agents like sodium borohydride or lithium aluminum hydride are common for reduction reactions. Substitution reactions might require nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

Oxidation of the dimethylamino group can yield N-oxides or further oxidized derivatives. Reduction of the oxo group produces alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups, expanding the compound's utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications, making it a versatile intermediate in various synthetic pathways.

Biology

In biological research, this compound may be used as a probe or ligand in studying enzyme interactions or receptor binding. Its ability to interact with biological macromolecules provides insights into biochemical pathways and mechanisms.

Medicine

The compound's structural features make it a potential candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents, particularly in the fields of oncology and neurology.

Industry

In industry, the compound finds applications in the development of advanced materials, such as polymers or coatings. Its stability and reactivity make it suitable for enhancing material properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. The dimethylamino group can form hydrogen bonds or engage in electrostatic interactions with enzymes or receptors. The oxo group may participate in redox reactions, influencing the compound's activity. The mechanism involves binding to active sites or altering the function of target proteins, leading to observable biological or chemical effects.

Comparison with Similar Compounds

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate can be compared to similar compounds, such as:

  • Tert-butyl (5Z)-5-(methylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate: : Differing by one methyl group in the amine.

  • Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-hydroxy-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate: : Where the oxo group is replaced by a hydroxyl group.

What sets the original compound apart is its specific combination of functional groups, which grants it unique reactivity and application potential. Each similar compound, while sharing a core structure, offers distinct properties and utilities, highlighting the importance of small molecular modifications in chemical behavior and application.

Properties

IUPAC Name

tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)18-9-11-6-13(8-17(4)5)14(19)7-12(11)10-18/h8,11-12H,6-7,9-10H2,1-5H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYIBCVAUBVNRI-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=CN(C)C)C(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2C/C(=C/N(C)C)/C(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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